molecular formula C24H20N6O3S B11664156 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11664156
M. Wt: 472.5 g/mol
InChI Key: WXGZABNLXRHJPL-MFKUBSTISA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 5. A sulfanyl-acetohydrazide moiety is attached to the triazole ring, further functionalized with an (E)-4-nitrobenzylidene group. The nitro group at the para position of the benzylidene substituent introduces strong electron-withdrawing effects, which may influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C24H20N6O3S

Molecular Weight

472.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20N6O3S/c1-17-7-11-20(12-8-17)29-23(19-5-3-2-4-6-19)27-28-24(29)34-16-22(31)26-25-15-18-9-13-21(14-10-18)30(32)33/h2-15H,16H2,1H3,(H,26,31)/b25-15+

InChI Key

WXGZABNLXRHJPL-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the final condensation with the hydrazide derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a common 1,2,4-triazole scaffold with several analogs, but differences in substituents critically modulate its properties. Key structural comparisons include:

Compound Name/ID Triazole Substituents Hydrazide Substituent Notable Features Reference
Target Compound 4-(4-methylphenyl), 5-phenyl (E)-4-nitrophenylmethylidene Nitro group enhances electron-withdrawing effects; potential for redox activity.
ZE-4b () 4-ethyl, 5-pyridin-2-yl 2-phenylmethylidene Pyridine ring introduces basicity; ethyl group may improve lipophilicity.
ZE-5a () 4-cyclohexyl, 5-pyridin-2-yl 4-methylphenylsulfonyl Sulfonyl group increases polarity; cyclohexyl enhances steric bulk.
Compound 4-phenyl, 5-(p-tolylamino)ethyl (E)-1-phenylethylidene Phenylethylidene and toluidine groups correlate with antioxidant activity (1.5× BHT).
Compound 4-chlorophenyl, 5-phenyl (E)-2-ethoxyphenylmethylidene Chlorine and ethoxy groups alter electronic and solubility profiles.

Key Observations :

  • Electron Effects : The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in or ethyl in ZE-4b), likely reducing solubility but enhancing stability and interaction with electron-deficient biological targets .
  • Bioactivity : Compounds with para-substituted electron-withdrawing groups (e.g., nitro, chloro) often exhibit stronger enzyme inhibition or antimicrobial activity, while electron-donating groups (e.g., methoxy) may favor antioxidant properties .
Computational and Analytical Comparisons
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shows high structural similarity (~70–80%) to chlorophenyl and methoxy-substituted analogs, suggesting overlapping bioactivity profiles (e.g., antithyroid or HDAC inhibition) .
  • Molecular Networking : Clustering via Morgan fingerprints () places the compound in a chemotype group with other triazole-acetohydrazides, differentiated by nitro or chloro substituents .
Bioactivity and Pharmacokinetics

While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit diverse activities:

  • Antioxidant : ’s analog showed 1.5× higher activity than BHT, attributed to the toluidine and phenylethylidene groups .
  • Enzyme Inhibition : Nitro-substituted triazoles often target oxidoreductases or hydrolases due to nitro group interactions with catalytic residues .

Biological Activity

The compound 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide represents a novel class of triazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylphenylhydrazine with various aldehydes and triazole derivatives under acidic or basic conditions. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Table 1: Synthesis Overview

StepReactantsConditionsYield (%)
14-Methylphenylhydrazine + AldehydeAcidic medium70%
2Triazole derivative + Sulfur sourceBasic medium65%

Biological Activity

The biological activity of this compound is attributed to its triazole ring and hydrazide moiety, which contribute to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate effectiveness against a range of bacteria and fungi. Specifically, the compound has been tested against Staphylococcus aureus and Candida albicans, showing promising inhibition zones comparable to standard antibiotics .

Anticancer Properties

Triazole derivatives have been recognized for their anticancer potential. The compound has been evaluated against several cancer cell lines, including breast (T47D) and colon (HCT-116) cancer cells. Results indicate IC50 values in the micromolar range, suggesting moderate to high cytotoxicity against these cell lines .

Table 2: Anticancer Activity

Cell LineIC50 (µM)
T47D43.4
HCT-11627.3

Antioxidant Activity

The antioxidant capacity of the compound has also been assessed using DPPH radical scavenging assays. The results indicate that it possesses significant antioxidant activity, likely due to the presence of the hydrazide functional group, which can donate hydrogen atoms to free radicals .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism, such as acetylcholinesterase (AChE) .
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A recent study demonstrated that the compound effectively inhibited the growth of multidrug-resistant E. coli strains.
  • Case Study on Cancer Treatment : In vitro studies showed that treatment with the compound resulted in a significant reduction in cell viability in both breast and colon cancer cell lines.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?

The synthesis involves multi-step reactions, starting with the formation of the triazole core. Key steps include:

  • Triazole ring synthesis : Cyclization of thiosemicarbazide intermediates under reflux conditions with catalysts like cesium carbonate .
  • Sulfanyl-acetohydrazide coupling : Thioether linkage formation via nucleophilic substitution, requiring controlled pH (7–9) and polar aprotic solvents (e.g., DMF, DMSO) .
  • Hydrazone formation : Condensation of the hydrazide with 4-nitrobenzaldehyde under acidic catalysis (e.g., acetic acid) . Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12h to 2h) and improve yields (≥85%) . Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., triazole protons at δ 8.2–8.5 ppm, hydrazone CH=N at δ 8.7 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 520.1234 for C₂₅H₂₁N₇O₃S) .
  • HPLC : Purity >98% using a reverse-phase column (UV detection at 254 nm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the (E)-hydrazone moiety .

Q. How do the functional groups (triazole, sulfanyl, hydrazone) influence reactivity?

  • Triazole : Participates in π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., CYP450) .
  • Sulfanyl group : Prone to oxidation (e.g., to sulfoxide with H₂O₂) or nucleophilic substitution (e.g., alkylation with iodomethane) .
  • Hydrazone : pH-dependent tautomerism (keto-enol) affects bioactivity; stability requires storage at 4°C in dark .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 μM) may arise from:

  • Structural analogs : Compare with derivatives (Table 1).
  • Assay conditions : Standardize broth microdilution (CLSI guidelines) and cell lines (e.g., HepG2 vs. MCF-7) .

Table 1 : Comparative Bioactivity of Analogues

CompoundTarget Activity (IC₅₀, μM)Key Structural Difference
Parent compound12.3 (CYP450)4-Nitrophenyl hydrazone
4-Chlorophenyl derivative8.7 (CYP450)Electron-withdrawing Cl substituent
Methoxyphenyl derivative28.9 (CYP450)Electron-donating OCH₃ group

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking studies (AutoDock Vina) : Identify key interactions between the triazole ring and ATP-binding pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .
  • QSAR models : Correlate Hammett σ values of aryl substituents with IC₅₀ (R² = 0.89) to prioritize electron-deficient groups .
  • MD simulations : Assess hydrazone conformational stability in aqueous vs. lipid bilayer environments .

Q. What experimental controls are critical in assessing enzymatic inhibition mechanisms?

  • Negative controls : Use substrate-only and enzyme-inhibitor (no substrate) samples to rule out non-specific binding .
  • Positive controls : Compare with known inhibitors (e.g., ketoconazole for CYP450 assays) .
  • Pre-incubation time : Vary (0–30 min) to distinguish reversible vs. irreversible inhibition .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays without altering activity?

  • Co-solvents : Use ≤1% DMSO (validated via cytotoxicity controls) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance aqueous dispersion .
  • Prodrug design : Introduce PEGylated hydrazones for slow-release profiles .

Q. What synthetic routes minimize by-products during triazole ring formation?

  • Microwave irradiation : Reduces side reactions (e.g., oxidative dimerization) by 70% compared to conventional heating .
  • Catalyst screening : Zinc triflate outperforms Cs₂CO₃ in minimizing sulfoxide by-products (yield: 92% vs. 78%) .
  • Purification : Use preparative TLC (silica gel, ethyl acetate/hexane 3:7) to isolate the triazole intermediate .

Data Reproducibility and Validation

Q. How to validate crystallographic data when polymorphs are observed?

  • PXRD : Match experimental patterns with simulated data from single-crystal structures .
  • DSC : Identify melting point variations (>5°C) between polymorphs .
  • Variable-temperature NMR : Detect conformational flexibility in the hydrazone moiety .

Q. What statistical approaches resolve batch-to-batch variability in bioactivity assays?

  • ANOVA : Compare IC₅₀ values across 3 independent syntheses (p < 0.05 threshold) .
  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, solvent ratio) to reduce yield SD from ±15% to ±3% .

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